3-(4-(methylsulfonyl)phenyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the propanamide group, the introduction of the methylsulfonyl group to the phenyl ring, and the attachment of the thiophen-2-yl group to the cyclopentyl group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. The presence of the amide group could result in the formation of hydrogen bonds, which could influence the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, while the methylsulfonyl group could potentially undergo a variety of substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group could make it more soluble in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Cyclooxygenase Inhibition
Compounds with a 4-(methylsulfonyl)phenyl pharmacophore have been evaluated as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are enzymes involved in inflammation and pain pathways .
Antifungal Activity
Acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers, which are structurally related to the compound , have shown inhibitory effects against various fungi, suggesting potential antifungal applications .
Tyrosinase Inhibition
Derivatives of thiophene-containing compounds have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin production, indicating potential use in skin whitening treatments .
Phosphodiesterase (PDE) Inhibition
Thiophene-containing compounds have also been explored as inhibitors of phosphodiesterase 5 (PDE5), an enzyme that plays a role in various physiological processes .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, for example, it might interact with specific proteins or enzymes in the body. The presence of the amide group and the aromatic rings could allow it to form interactions with biological molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S2/c1-26(23,24)17-9-6-16(7-10-17)8-11-19(22)21-15-20(12-2-3-13-20)18-5-4-14-25-18/h4-7,9-10,14H,2-3,8,11-13,15H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDUDLSNWHVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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